molecular formula C12H7N5O B2754909 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1708079-61-1

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2754909
CAS No.: 1708079-61-1
M. Wt: 237.222
InChI Key: NFUJOZSINKYODW-UHFFFAOYSA-N
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Description

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, also known as PPT, is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry. PPT belongs to the class of pyrazolo[5,1-c][1,2,4]triazines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the replication of HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is its diverse range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of this compound is relatively straightforward and can be carried out in large quantities. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for this compound could lead to the discovery of novel derivatives with improved biological activity.

Synthesis Methods

The synthesis of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves the reaction of 5-aminopyrazole-4-carbonitrile with hydrazine hydrate and phenyl isocyanate in the presence of a catalyst. The resulting product is then subjected to cyclization and oxidation to yield this compound. This method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Properties

IUPAC Name

4-oxo-7-phenyl-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O/c13-7-10-12(18)17-11(15-14-10)6-9(16-17)8-4-2-1-3-5-8/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZICNWDPCPGQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=C(C(=O)N3N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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